
(1s,3r)-3-Pentylcyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s,3r)-3-Pentylcyclobutan-1-ol is a chiral cyclobutanol derivative with the molecular formula C9H18O It is characterized by a cyclobutane ring substituted with a pentyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r)-3-Pentylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic addition reactions with pentyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether or tetrahydrofuran, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(1s,3r)-3-Pentylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of pentylcyclobutanone.
Reduction: Formation of pentylcyclobutane.
Substitution: Formation of halogenated cyclobutane derivatives.
科学的研究の応用
(1s,3r)-3-Pentylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which (1s,3r)-3-Pentylcyclobutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Additionally, the cyclobutane ring’s rigidity can affect the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
(1s,3r)-3-Pentylcyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1s,3r)-3-Pentylcyclobutane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
(1s,3r)-3-Pentylcyclobutan-1-amine: Contains an amine group, leading to different chemical and biological properties.
Uniqueness
(1s,3r)-3-Pentylcyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and a hydroxyl group
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
3-pentylcyclobutan-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-8-6-9(10)7-8/h8-10H,2-7H2,1H3 |
InChIキー |
XRAZNNXBNLGJSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



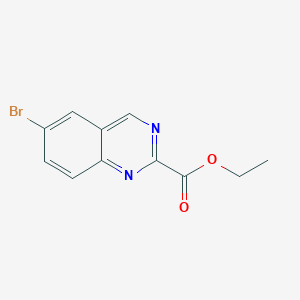


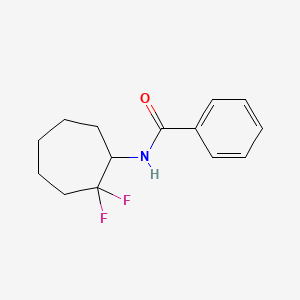
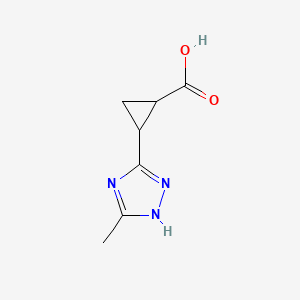

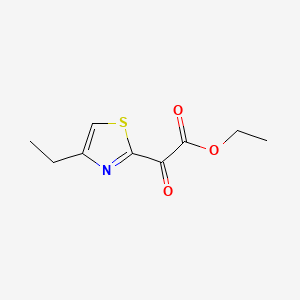

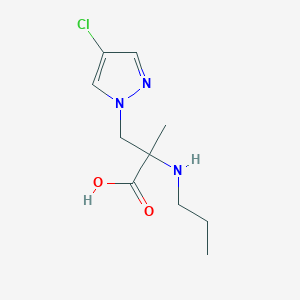

![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)

